molecular formula C7H4ClF2NO3 B13662867 2-Chloro-3-(difluoromethoxy)isonicotinic acid

2-Chloro-3-(difluoromethoxy)isonicotinic acid

Katalognummer: B13662867
Molekulargewicht: 223.56 g/mol
InChI-Schlüssel: AKLZQPBIBXIUBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

One common method involves the reaction of isonicotinic acid with chlorinating agents and difluoromethoxy reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

2-Chloro-3-(difluoromethoxy)isonicotinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorinating agents, difluoromethoxy reagents, and boron reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(difluoromethoxy)isonicotinic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-(difluoromethoxy)isonicotinic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C7H4ClF2NO3

Molekulargewicht

223.56 g/mol

IUPAC-Name

2-chloro-3-(difluoromethoxy)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H4ClF2NO3/c8-5-4(14-7(9)10)3(6(12)13)1-2-11-5/h1-2,7H,(H,12,13)

InChI-Schlüssel

AKLZQPBIBXIUBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1C(=O)O)OC(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.